molecular formula C10H12N4O4S B2888438 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol CAS No. 571154-96-6

6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

Cat. No.: B2888438
CAS No.: 571154-96-6
M. Wt: 284.29
InChI Key: DRTKWKYMHRDNTH-UHFFFAOYSA-N
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Description

6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzotriazole moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol typically involves the reaction of morpholine with sulfuryl chloride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions for 24 hours, followed by the addition of benzotriazole to form the final product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide or sulfonate derivatives.

Scientific Research Applications

6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer effects, where the compound disrupts essential biological processes in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a morpholine ring, sulfonyl group, and benzotriazole moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-14-10-7-8(1-2-9(10)11-12-14)19(16,17)13-3-5-18-6-4-13/h1-2,7,15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTKWKYMHRDNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=NN3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332833
Record name 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

571154-96-6
Record name 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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